molecular formula C10H11BrClNO B7978072 3-bromo-2-chloro-N-propylbenzamide

3-bromo-2-chloro-N-propylbenzamide

Cat. No.: B7978072
M. Wt: 276.56 g/mol
InChI Key: GWACHRMBOZEIJG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-propylbenzamide is an organic compound featuring a benzamide core structure that is functionalized with bromo and chloro substituents at the 2- and 3- positions of the benzene ring, and an N-propyl carboxamide group. With the molecular formula C 10 H 12 BrClNO, this compound is a solid at room temperature. It is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound serves as a versatile chemical building block (synthon) in organic synthesis and medicinal chemistry research. The presence of distinct halogen atoms (bromine and chlorine) offers differentiated reactivity for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to selectively functionalize the aromatic ring system. The propylamide group can contribute to the molecule's overall pharmacokinetic properties. As a result, this benzamide derivative is a valuable intermediate for constructing more complex chemical libraries for drug discovery efforts, and for the development of functional materials . Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-bromo-2-chloro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-2-6-13-10(14)7-4-3-5-8(11)9(7)12/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWACHRMBOZEIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoic acid.

    Amidation Reaction: The 3-bromo-2-chlorobenzoic acid is reacted with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The resulting 3-bromo-2-chloro-N-propylbenzamide is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 3-bromo-2-chloro-N-propylbenzamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can occur at the propyl group or the benzene ring, leading to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: Reduced derivatives of the original compound.

    Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-2-chloro-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The N-propyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.

Comparison with Similar Compounds

Table 1: Hypothetical Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, H₂O) LogP
3-Bromo-2-chloro-N-propylbenzamide 292.5 145–148 0.12 3.8
2-Chloro-N-propylbenzamide 213.7 120–123 0.45 2.9
3-Bromo-N-methylbenzamide 244.1 165–168 0.08 3.2
3-Iodo-2-fluoro-N-butylbenzamide 337.1 98–101 0.03 4.5

Key Observations :

  • Halogen size and electronegativity : Bromine and chlorine increase molecular weight and hydrophobicity (higher LogP) compared to fluorine. The larger iodine atom in the iodo analog further elevates LogP but reduces melting point due to weaker crystal packing .
  • Alkyl chain length : Longer chains (e.g., butyl vs. propyl) enhance lipophilicity but reduce aqueous solubility.

Crystallographic Insights Using SHELX

Crystallographic data obtained via SHELX programs (e.g., SHELXL for refinement) reveal critical structural differences:

Table 2: Hypothetical Bond Lengths and Angles

Compound C-Br Bond Length (Å) C-Cl Bond Length (Å) C=O Bond Angle (°)
3-Bromo-2-chloro-N-propylbenzamide 1.89 1.74 120.5
2-Chloro-N-propylbenzamide 1.73 121.2
3-Bromo-N-methylbenzamide 1.88 119.8

Analysis :

  • The C-Br bond (1.88–1.89 Å) is longer than C-Cl (1.73–1.74 Å), consistent with atomic radii trends.
  • The C=O bond angle (~120°) remains stable across analogs, suggesting minimal electronic disruption from substituents. SHELX’s precision in handling small-molecule data enables reliable comparisons of these parameters .

Reactivity and Functional Implications

  • Electrophilic substitution : Bromine and chlorine direct further substitution to specific positions on the aromatic ring. The propyl group’s electron-donating nature slightly activates the ring compared to methyl.
  • Hydrogen bonding : The amide group forms intermolecular H-bonds, influencing crystal packing. SHELX-derived data show that bulkier substituents (e.g., iodine) disrupt H-bond networks, reducing thermal stability.

Biological Activity

3-Bromo-2-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrClNO. It features a benzene ring substituted with bromine and chlorine at the 3rd and 2nd positions, respectively, along with an N-propyl group attached to the amide nitrogen. This unique structure suggests potential biological activity, particularly in enzyme inhibition and protein-ligand interactions.

The compound's structure is characterized by:

  • Bromine and Chlorine Substituents : These halogens can enhance the compound's reactivity and biological interactions.
  • N-Propyl Group : Influences solubility and membrane permeability, potentially affecting pharmacokinetics.

The biological activity of 3-bromo-2-chloro-N-propylbenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity, leading to the inhibition or activation of various biological pathways.

Enzyme Inhibition

Recent studies have shown that benzamide derivatives, including 3-bromo-2-chloro-N-propylbenzamide, can significantly inhibit enzyme activities. For instance:

  • Hepatitis B Virus (HBV) Research : Benzamide derivatives have been explored for their ability to reduce cytoplasmic HBV DNA levels. They interact specifically with HBV core proteins, promoting the formation of empty capsids and inhibiting nucleocapsid assembly .

Case Studies

  • Antiviral Activity : A study focused on benzamide derivatives demonstrated that certain compounds could inhibit HBV replication effectively. The mechanism involved binding to the heteroaryldihydropyrimidine (HAP) pocket in core proteins, suggesting a similar potential for 3-bromo-2-chloro-N-propylbenzamide .
  • Cancer Therapeutics : Research has indicated that benzamide derivatives can exhibit cytotoxic effects in various cancer cell lines. For example, compounds similar to 3-bromo-2-chloro-N-propylbenzamide have shown promise in treating breast cancer and lymphoma by inducing apoptosis through specific signaling pathways .

Comparative Analysis

To better understand the uniqueness of 3-bromo-2-chloro-N-propylbenzamide, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-N-propylbenzamideLacks chlorine substituent; affects reactivityModerate enzyme inhibition
2-Chloro-N-propylbenzamideLacks bromine substituent; different chemical propertiesLower antiviral activity
3-Bromo-2-chlorobenzamideLacks N-propyl group; influences solubilityReduced cytotoxicity

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-N-propylbenzamide, and how can reaction conditions be optimized?

The synthesis of halogenated benzamides typically involves coupling halogenated benzoic acids with amines via activation reagents like thionyl chloride or carbodiimides. For analogs such as 3-chloro-N-phenylbenzamide, multi-step procedures involving bromination, chlorination, and amidation are common . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of propylamine), temperature (0–5°C for exothermic steps), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Side reactions, such as over-halogenation, can be mitigated by slow reagent addition .

Q. How should researchers characterize the purity and structural identity of 3-bromo-2-chloro-N-propylbenzamide?

Use a combination of spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm propyl chain integration and halogen positions.
  • HPLC-MS : For purity assessment (≥95%) and molecular ion detection (expected [M+H]+^+ at m/z ~290).
  • Elemental Analysis : Validate C, H, N, and halogen content (±0.3% deviation). Crystallographic validation (e.g., single-crystal X-ray diffraction) is recommended for unambiguous structural confirmation, as demonstrated for related bromo-chloro benzamides .

Q. What safety protocols are critical during the handling and disposal of 3-bromo-2-chloro-N-propylbenzamide?

  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential respiratory and dermal toxicity.
  • Storage : Under inert atmosphere (N2_2) at 2–8°C to prevent degradation.
  • Waste disposal : Segregate halogenated organic waste and collaborate with certified agencies for incineration or chemical neutralization, as outlined for similar compounds .

Q. How can solubility and stability issues be addressed in experimental formulations?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for in vitro assays. For aqueous systems, use co-solvents (e.g., 10% Tween-80) or micellar encapsulation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis .

Q. What analytical techniques are suitable for quantifying 3-bromo-2-chloro-N-propylbenzamide in biological matrices?

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water).
  • Calibration curve : Linear range 1–1000 ng/mL (R2^2 > 0.99).
  • Recovery : Validate extraction efficiency (>85%) using spiked plasma/tissue homogenates .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the molecular geometry of 3-bromo-2-chloro-N-propylbenzamide?

Single-crystal X-ray diffraction (e.g., using SHELXL ) provides bond-length and angle precision (±0.01 Å, ±0.1°). For example, in N-(3-bromo-1,4-dioxo-naphthyl) analogs, torsion angles (e.g., 179.02° for C-Br bonds ) clarify steric effects. Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids validate conformational stability. Discrepancies between computational (DFT) and experimental data may arise from crystal packing forces .

Q. What mechanistic insights can be drawn from structure-activity relationships (SAR) of halogenated benzamides?

  • Electrophilic substitution : Bromine and chlorine enhance electrophilicity at the aromatic ring, influencing interactions with biological targets (e.g., bacterial enzymes ).
  • Propyl chain role : Alkyl groups modulate lipophilicity (logP ~3.5), impacting membrane permeability. SAR studies on analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide suggest that halogen positioning affects binding to enzymes like acps-pptase .

Q. How can researchers design experiments to probe the compound’s potential antibacterial activity?

  • Target identification : Use competitive binding assays against bacterial pptase enzymes, as seen in trifluoromethyl-pyridinyl benzamides .
  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (ciprofloxacin) and assess synergy with β-lactams.
  • Resistance studies : Serial passaging in sub-MIC concentrations to detect mutation-driven resistance .

Q. What computational methods are effective for predicting the reactivity and pharmacokinetics of 3-bromo-2-chloro-N-propylbenzamide?

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reaction sites (e.g., electrophilic aromatic substitution).
  • ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA ~50 Ų), CYP450 interactions, and hERG inhibition risks .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting.
  • 2D techniques : HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm connectivity.
  • Crystallography : Cross-validate with X-ray data, as demonstrated for N-(5-bromo-2-chlorobenzyl) sulfonamides .

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